molecular formula C17H21ClN2O3 B2408537 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one CAS No. 896825-62-0

6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2408537
CAS No.: 896825-62-0
M. Wt: 336.82
InChI Key: GATXOLGYIAYOME-UHFFFAOYSA-N
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Description

6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the chromen-2-one core, along with the piperazine moiety, imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-12-8-16-14(10-15(12)18)13(9-17(22)23-16)11-20-4-2-19(3-5-20)6-7-21/h8-10,21H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXOLGYIAYOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Chlorination: The chromen-2-one intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

    Piperazine Substitution: The chlorinated chromen-2-one is reacted with 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperazine moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives of the chromen-2-one core.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key enzymes like topoisomerase and protein kinases.

Case Study:
A study demonstrated that derivatives of chromene exhibited cytotoxic effects against breast and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM, indicating significant potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Chromenes have been reported to possess activity against both bacterial and fungal pathogens.

Case Study:
In vitro testing revealed that certain chromene derivatives had effective antimicrobial activity against Mycobacterium tuberculosis, with an IC50 value of approximately 7.05 µM . This suggests potential applications in treating infectious diseases.

Neuroprotective Effects

Preliminary studies indicate that the compound may exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.

Case Study:
Research on related compounds has shown that they can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 for AChE inhibition was found to be around 0.25 µM for some derivatives, indicating strong potential as cognitive enhancers or neuroprotective agents .

Data Table: Biological Activities Overview

Biological ActivityIC50 (µM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.

    Signal Transduction Pathways: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Similar in structure but differs in the presence of the quinoline core instead of the chromen-2-one core.

    6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another quinoline derivative with different substituents.

    4-hydroxy-2-methyl-4(H)-3,1-benzoxazin-4-one: Contains a benzoxazinone core, differing from the chromen-2-one core.

The unique combination of the chromen-2-one core and the piperazine moiety in this compound imparts distinct chemical and biological properties that set it apart from these similar compounds.

Biological Activity

6-chloro-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, which combines a chromenone core with a piperazine moiety, suggests potential for diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C17H21ClN2O3C_{17}H_{21}ClN_{2}O_{3}, and its IUPAC name is 6-chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one. The compound features a chlorinated chromenone structure that is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to various biological pathways, potentially affecting processes like neurotransmitter degradation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
  • Signal Transduction Alteration : By modulating signal transduction pathways, the compound can alter cellular responses, which may lead to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties:

  • Acetylcholinesterase Inhibition : Compounds with a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This activity is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function .
  • Anticancer Potential : Similar chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, which may be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study on AChE Inhibition A related coumarin derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting strong inhibitory activity that could be leveraged for Alzheimer's treatment .
Anticancer Activity Research indicated that similar compounds can induce apoptosis in lung cancer cell lines with IC50 values below 10 µM, showcasing their potential as therapeutic agents .
Anti-inflammatory Properties Compounds with similar structures were found to reduce pro-inflammatory cytokine production in vitro, highlighting their potential in managing inflammatory conditions .

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